4-ethylphenyl 3-(2-furyl)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

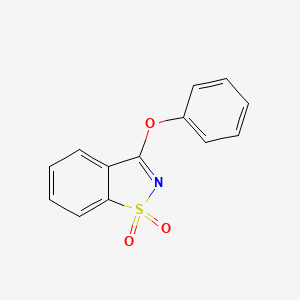

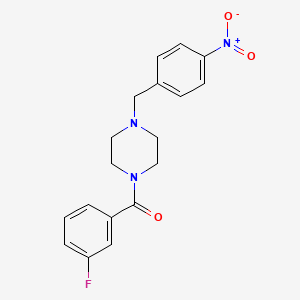

“4-ethylphenyl 3-(2-furyl)acrylate” is a chemical compound . It is a derivative of 3-(2-furyl)acrylic acid, which has potential applications as sustainable chemical building units .

Synthesis Analysis

The synthesis of 3-(2-furyl)acrylic acid and its derivatives, including “4-ethylphenyl 3-(2-furyl)acrylate”, starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . Piperidinium acetate is used as the catalyst, affording good to excellent isolated yields of the acrylic acids under solvent-free conditions . The substituted 3-(2-furyl)acrylic acids are esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . The 3-(2-furyl)acrylic acids containing acid-sensitive functional groups on the furan ring are esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction . Moreover, the olefinic group is selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .Molecular Structure Analysis

The molecular formula of “4-ethylphenyl 3-(2-furyl)acrylate” is C15H14O3 . The molecular weight is 242.27 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-ethylphenyl 3-(2-furyl)acrylate” include esterification and catalytic hydrogenation . The 3-(2-furyl)acrylic acids are esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . The olefinic group is selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .Scientific Research Applications

Synthesis and Chemical Reactions

Research has delved into synthesizing and studying the reactions of compounds related to "4-ethylphenyl 3-(2-furyl)acrylate". For instance, the synthesis of 3-(furyl)-3-(diethoxyphosphoryl)acrylates through the reaction of furoyl phosphonates with ethoxycarbonylmethylenetriphenylphosphorane has been documented, highlighting the regioselective formation of 2-[(furyl)(diethoxyphosphoryl) methyl]-3-nitropropanoic acids (Pevzner, 2016). Additionally, the reaction of chloromethyl derivatives of ethyl 3-furyl-3(diethoxyphosphoryl)acrylates with sodium azide and potassium thiocyanate has been explored, revealing specific product formations under catalytic conditions (Pevzner & Ponyaev, 2017).

Material Science Applications

The development of glass fiber reinforced composites (GFRC) from compounds like 2,3-epoxypropyl 3-(2-furyl)acrylate demonstrates the potential of such chemicals in creating advanced materials with specific mechanical, electrical, and chemical resistance properties. This research offers insights into synthesizing and characterizing pre-polymers and their application in fabricating GFRC with desired characteristics (Raval, Patel, & Vyas, 2002).

Medicinal Chemistry and Drug Design

Compounds structurally related to "4-ethylphenyl 3-(2-furyl)acrylate" have been investigated for their anti-malarial properties. A study demonstrated the synthesis of [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone as a novel lead for anti-malarial agents, highlighting the importance of specific substituents for achieving low IC50 values against drug-resistant strains of Plasmodium falciparum (Wiesner et al., 2003).

Polymer Chemistry

The manipulation of polymer branching density using catalysts in ethylene polymerization and copolymerizations with polar functionalized comonomers has been explored using furyl-derived phosphine-sulfonate catalysts. This research sheds light on the impact of heterocyclic units on catalyst properties and polymer microstructure, offering pathways to tailor polymer properties for specific applications (Yang, Xiong, & Chen, 2017).

Safety and Hazards

While specific safety and hazard information for “4-ethylphenyl 3-(2-furyl)acrylate” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat and sources of ignition .

properties

IUPAC Name |

(4-ethylphenyl) (E)-3-(furan-2-yl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-2-12-5-7-14(8-6-12)18-15(16)10-9-13-4-3-11-17-13/h3-11H,2H2,1H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQWZOJVPMWZQC-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(=O)C=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)OC(=O)/C=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5557383.png)

![methyl 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5557387.png)

![methyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5557401.png)

![2-(9-methyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B5557406.png)

![N-{1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide](/img/structure/B5557415.png)

![4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5557451.png)

![N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5557456.png)

![3,3'-[4,4'-biphenyldiylbis(iminomethylylidene)]bis(1,7,7-trimethylbicyclo[2.2.1]heptan-2-one)](/img/structure/B5557463.png)

![6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5557469.png)